

ST-401: A Brain-Penetrant Microtubule-Targeting Agent for Glioblastoma Therapy

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Compound of Interest

Compound Name: ST-401

Cat. No.: B15605056

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Abstract

ST-401 is a novel, brain-penetrant small molecule that acts as a mild and reversible inhibitor of microtubule (MT) assembly. By binding to the colchicine site on tubulin, **ST-401** disrupts microtubule dynamics, leading to a unique anti-tumor mechanism that includes inducing cell death during interphase and preventing the formation of malignant polyploid giant cancer cells. Preclinical studies have demonstrated its potent efficacy against glioblastoma (GBM), a notoriously difficult-to-treat brain cancer, highlighting its potential as a transformative therapeutic agent. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of **ST-401**, along with detailed experimental protocols.

Chemical Structure and Physicochemical Properties

ST-401 is a hybrid molecule characterized by the fusion of a secondary alcohol and a quinoline moiety, built upon an N-ethyl-carbazole scaffold.^[1] This unique structure contributes to its ability to cross the blood-brain barrier, a critical feature for treating brain tumors.^{[1][2]}

Property	Value	Reference
Chemical Formula	C ₂₄ H ₂₀ N ₂ O	[3]
Molecular Weight	352.43 g/mol	[3]
CAS Number	2419942-78-0	[3]
Appearance	White to light yellow solid powder	[3]

Mechanism of Action

ST-401 exerts its anti-tumor effects through a distinct mechanism of action that differentiates it from many conventional microtubule-targeting agents (MTAs).

2.1. Inhibition of Microtubule Assembly:

ST-401 is a mild and reversible inhibitor of microtubule (MT) assembly.[1][2] It binds to the colchicine site on tubulin dimers, preventing their polymerization into microtubules.[1][4] This gentle disruption of MT dynamics leads to a cascade of downstream cellular events.

2.2. Induction of Interphase Cell Death:

Unlike many MTAs that cause cell death primarily during mitosis, **ST-401** preferentially induces apoptosis in cancer cells during interphase.[2][4][5] This is a significant advantage as it can target the larger population of non-dividing cancer cells within a tumor.

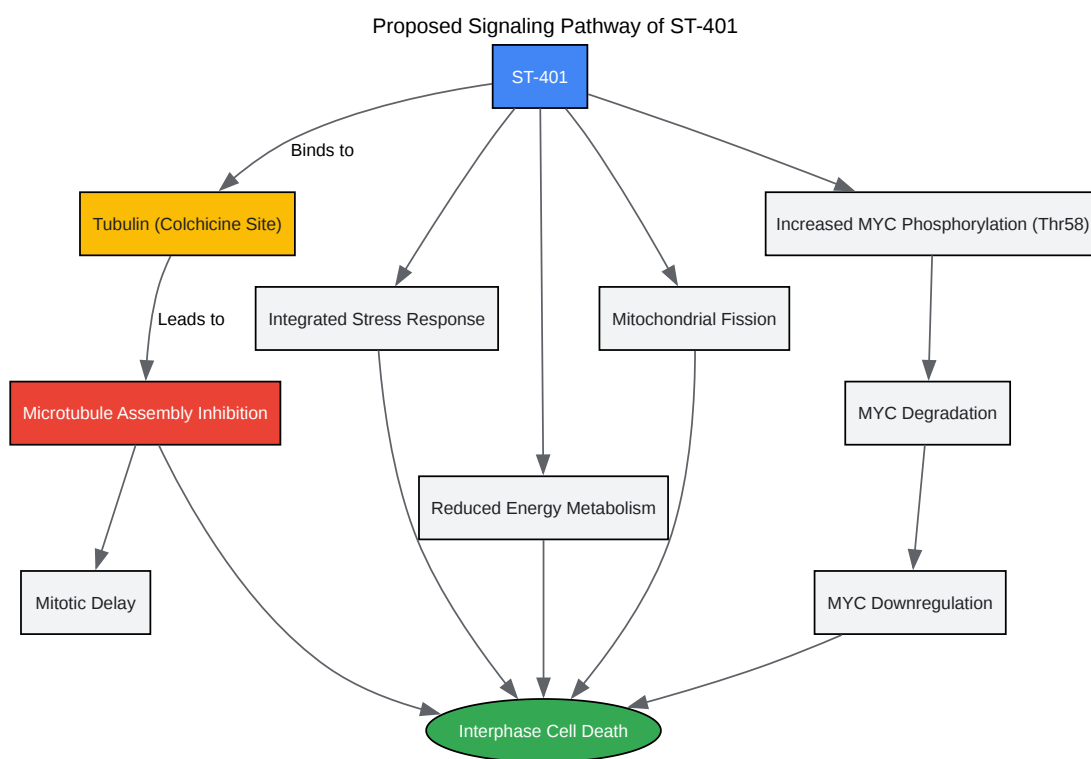
2.3. Cellular Stress and Metabolic Disruption:

Treatment with **ST-401** triggers a transient integrated stress response in cancer cells.[2][6] Furthermore, it leads to a reduction in energy metabolism and promotes mitochondrial fission.[2][6] This metabolic disruption likely contributes to the induction of interphase cell death.

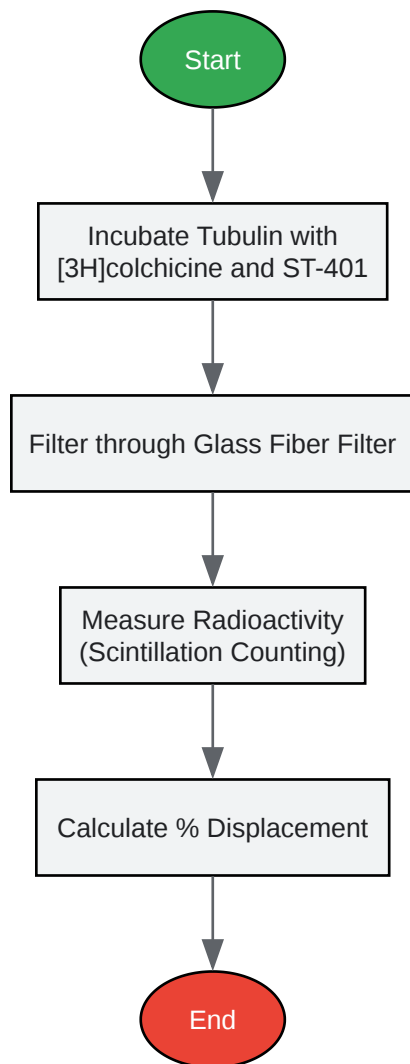
2.4. Downregulation of MYC:

Studies have shown that **ST-401** can down-regulate the expression of the MYC oncoprotein.[4] It achieves this by increasing the phosphorylation of MYC at Threonine 58, which flags the protein for proteasomal degradation.[4]

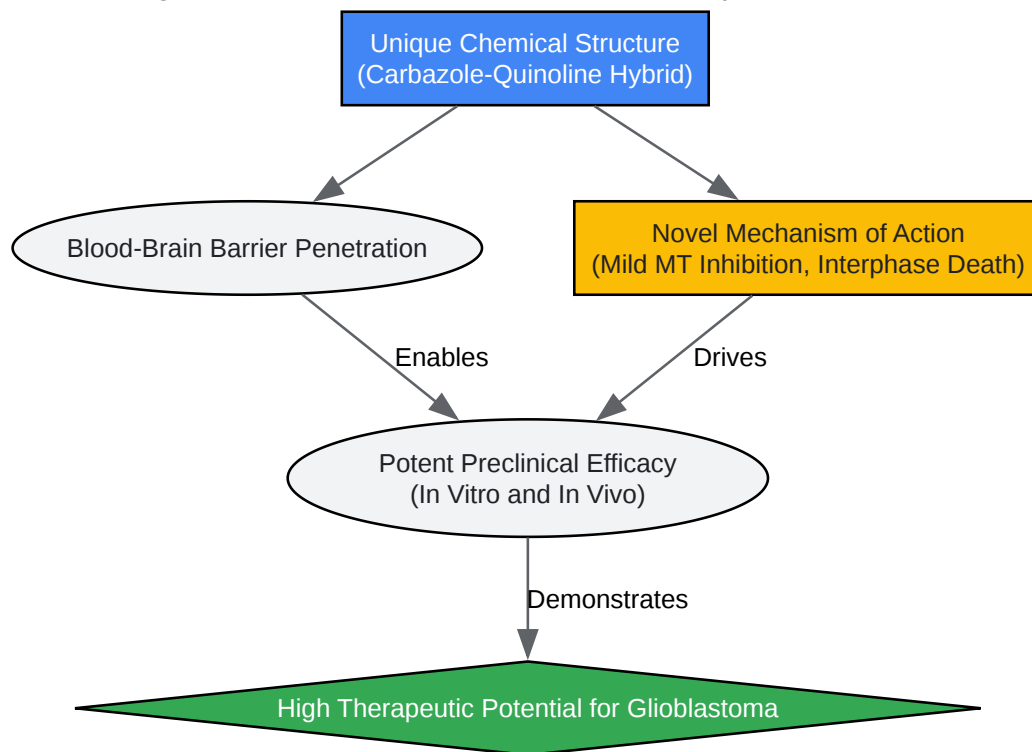
Signaling Pathway of **ST-401**'s Action:



Workflow for Tubulin Competitive Binding Assay



Logical Flow of ST-401's Attributes to Therapeutic Potential



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References

- 1. A brain-penetrant microtubule-targeting agent that disrupts hallmarks of glioma tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The microtubule targeting agent ST-401 triggers cell death in interphase and prevents the formation of polyploid giant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ST-401 | Microtubule(Tubulin) | 2419942-78-0 | Invivochem [invivochem.com]

- 4. DDDR-30. UNRAVELING THE NOVEL ANTI-TUMOR MECHANISM OF ST-401, A BRAIN PENETRANT MICROTUBULE TARGETING AGENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [academiccommons.columbia.edu]
- 6. The microtubule targeting agent ST-401 triggers cell death in interphase and prevents the formation of polyploid giant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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